molecular formula C13H7BrFN3O4S B8503257 6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole

6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole

Cat. No. B8503257
M. Wt: 400.18 g/mol
InChI Key: PACDPYGDWRUUQN-UHFFFAOYSA-N
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Patent
US08658635B2

Procedure details

6-Bromo-3-fluoro-4-nitro-1-(phenylsulfonyl)-1H-indazole (5.9 g, 14.74 mmol) was suspended in acetic acid (60 ml) and to it added iron powder (4.12 g, 73.7 mmol). The suspension was heated to reflux for 2 h, then the reaction mixture was cooled, diluted with 100 ml EtOAc and filtered through celite. The filter cake was washed well with ethyl acetate then the filtrate basified till the colour moved from the aqueous layer to the organic (around pH 8-9). The biphasic system was then stirred for around 5 minutes and the aqueous layer turned cloudy. The layers were then separated, the aqueous washed with ethyl acetate and the combined organics washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was dry loaded onto a 330 g silica cartridge, purified on a 0-100% EtOAc/Cyclohexane gradient and the relevant fractions combined and concentrated to yield the title compound as a yellow solid (2.4 g).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.12 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([F:20])=[N:7][N:8]2[S:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)(=[O:13])=[O:12])=[C:4]([N+:21]([O-])=O)[CH:3]=1>C(O)(=O)C.CCOC(C)=O.[Fe]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:21])[C:5]2[C:6]([F:20])=[N:7][N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:12])=[O:13])[C:9]=2[CH:10]=1

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
BrC1=CC(=C2C(=NN(C2=C1)S(=O)(=O)C1=CC=CC=C1)F)[N+](=O)[O-]
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
4.12 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
The biphasic system was then stirred for around 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
The filter cake was washed well with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were then separated
WASH
Type
WASH
Details
the aqueous washed with ethyl acetate
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was dry
CUSTOM
Type
CUSTOM
Details
purified on a 0-100% EtOAc/Cyclohexane gradient
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC=1C=C(C=2C(=NN(C2C1)S(=O)(=O)C1=CC=CC=C1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: CALCULATEDPERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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